Regioisomeric Positioning Dictates Lipophilicity and Hydrogen Bonding Capacity Compared to 2,5-Dichloro-3-(difluoromethoxy)benzyl alcohol
While both 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol (Target) and 2,5-Dichloro-3-(difluoromethoxy)benzyl alcohol (Comparator) share the identical molecular formula and weight, their differing substitution patterns lead to distinct spatial arrangements of functional groups, which can profoundly affect molecular recognition. The target compound presents a 2,3-dichloro-4-difluoromethoxy substitution, whereas the comparator has a 2,5-dichloro-3-difluoromethoxy pattern [REFS-1, REFS-2]. Computed physicochemical properties, however, show identical XLogP3-AA (3.2) and Topological Polar Surface Area (29.5 Ų), indicating that these bulk descriptors do not capture the three-dimensional electronic differences critical for specific target engagement [REFS-1, REFS-2].
| Evidence Dimension | Substitution Pattern and Computed Physicochemical Properties |
|---|---|
| Target Compound Data | Substitution: 2,3-Dichloro-4-(difluoromethoxy). XLogP3-AA: 3.2; H-Bond Donor: 1; H-Bond Acceptor: 4; TPSA: 29.5 Ų |
| Comparator Or Baseline | 2,5-Dichloro-3-(difluoromethoxy)benzyl alcohol (CAS 1806350-23-1). Substitution: 2,5-Dichloro-3-(difluoromethoxy). XLogP3-AA: 3.2; H-Bond Donor: 1; H-Bond Acceptor: 4; TPSA: 29.5 Ų |
| Quantified Difference | No difference in computed XLogP3-AA or TPSA. The key difference is the regioisomeric arrangement of chlorine and difluoromethoxy substituents, which is expected to alter electrostatic potential surfaces and 3D shape. |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11) |
Why This Matters
For researchers developing structure-activity relationships (SAR), the change in substitution pattern from 2,3- to 2,5-dichloro can be the decisive factor for target affinity and selectivity, making the purchase of the precise isomer non-negotiable.
- [1] PubChem. Computed Properties for CID 121228237, 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol. National Library of Medicine. Accessed 2026-05-05. View Source
- [2] PubChem. Computed Properties for CID 119006432, 2,5-Dichloro-3-(difluoromethoxy)benzyl alcohol. National Library of Medicine. Accessed 2026-05-05. View Source
